molecular formula C8H8BrNO B8798365 3-Bromo-4-(oxetan-2-YL)pyridine

3-Bromo-4-(oxetan-2-YL)pyridine

Cat. No. B8798365
M. Wt: 214.06 g/mol
InChI Key: VPIZREIUBOZHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-(oxetan-2-YL)pyridine is a useful research compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-(oxetan-2-YL)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(oxetan-2-YL)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Bromo-4-(oxetan-2-YL)pyridine

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

3-bromo-4-(oxetan-2-yl)pyridine

InChI

InChI=1S/C8H8BrNO/c9-7-5-10-3-1-6(7)8-2-4-11-8/h1,3,5,8H,2,4H2

InChI Key

VPIZREIUBOZHKD-UHFFFAOYSA-N

Canonical SMILES

C1COC1C2=C(C=NC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

potassium tert-butoxide (561 mg, 5 mmol) was added to a solution of sulfonium salt (1100 mg, 5 mmol) in t-BuOH (20 mL) at room temperature. After 15 min, a solution of 3-Bromo-4-oxiranyl-pyridine (200 mg, obtained above) in DMSO (10 mL) was added dropwise at 50° C. The resulting mixture was stirred at 50° C. for 15 h. The reaction mixture was quenched with brine, and the resulting mixture was extracted with ethyl acetate twice. The combined extracts were dried over anhydrous Na2SO4. After filtration and concentration, the residue was purified by flash column and afforded the title compound (96 mg). ESI-MS m/z: 216.1 [M+1]+, Retention time 1.01 min; 1HNMR (CDCl3, 400.342 MHz) δ ppm 2.50-2.59 (m, 1H), 3.31-3.39 (m, 1H), 4.65-4.70 (m, 1H), 4.87-4.92 (m, 1H), 5.91 (t, J=8 Hz, 1H), 7.95 (d, J=8 Hz, 1H), 8.68 (d, J=8 Hz, 1H), 8.73 (s, 1H).
Quantity
561 mg
Type
reactant
Reaction Step One
Quantity
1100 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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